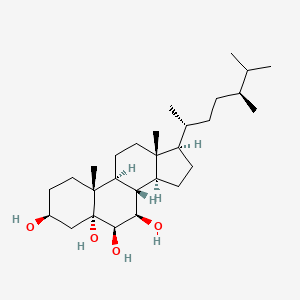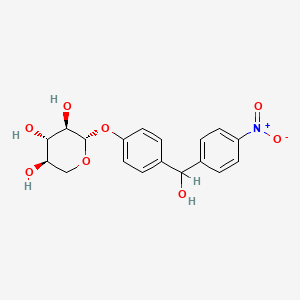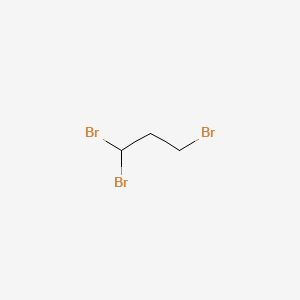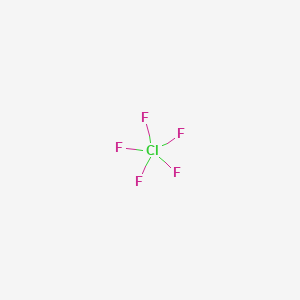
Chlorine pentafluoride
Overview
Description
Chlorine pentafluoride is an interhalogen compound with the chemical formula ClF₅. It is a colorless gas that is known for being a strong oxidizing agent.
Preparation Methods
Chlorine pentafluoride can be prepared through several synthetic routes. One common method involves the fluorination of chlorine trifluoride at high temperatures and pressures: [ \text{ClF}_3 + \text{F}_2 \rightarrow \text{ClF}_5 ] Another method involves the direct reaction of chlorine with fluorine: [ \text{Cl}_2 + 5\text{F}_2 \rightarrow 2\text{ClF}_5 ] Additionally, certain metal fluorides, such as cesium tetrafluorochlorate, can react with fluorine to produce this compound and the corresponding alkali metal fluoride: [ \text{CsClF}_4 + \text{F}_2 \rightarrow \text{CsF} + \text{ClF}_5 ] Nickel fluoride can catalyze these reactions to improve yield and efficiency .
Chemical Reactions Analysis
Chlorine pentafluoride undergoes various types of chemical reactions, including:
Hydrolysis: In a highly exothermic reaction, this compound reacts with water to produce chloryl fluoride and hydrogen fluoride[ \text{ClF}_5 + 2\text{H}_2\text{O} \rightarrow \text{ClO}_2\text{F} + 4\text{HF} ]
Fluorination: It is a strong fluorinating agent and reacts readily with most elements, including metals and nonmetals, except for noble gases, nitrogen, oxygen, and fluorine
Scientific Research Applications
Chlorine pentafluoride has several scientific research applications:
Rocket Propellant: It was once considered as an oxidizer for rocket propellants due to its high specific impulse.
Fluorinating Agent: Its strong fluorinating properties make it useful in various chemical synthesis processes, particularly in the production of other fluorine-containing compounds.
Mechanism of Action
The mechanism by which chlorine pentafluoride exerts its effects is primarily through its strong oxidizing and fluorinating properties. It can readily donate fluorine atoms to other substances, facilitating various chemical reactions. The molecular targets and pathways involved include the oxidation of metals and the fluorination of organic and inorganic compounds .
Comparison with Similar Compounds
Chlorine pentafluoride can be compared with other interhalogen compounds such as:
Chlorine trifluoride (ClF₃): Similar in structure but less oxidizing and fluorinating than this compound.
Bromine pentafluoride (BrF₅): Another strong fluorinating agent, but with different reactivity and physical properties.
Iodine pentafluoride (IF₅): Less reactive compared to this compound but still a potent fluorinating agent
This compound stands out due to its high reactivity and strong oxidizing nature, making it a valuable compound in specific scientific and industrial applications.
Properties
IUPAC Name |
pentafluoro-λ5-chlorane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClF5/c2-1(3,4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSWNNXPAWSACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FCl(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClF5 | |
| Record name | CHLORINE PENTAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | chlorine pentafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorine_pentafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894056 | |
| Record name | Chlorine pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorine pentafluoride appears as a colorless gas with a sweet odor. Toxic by inhalation and an irritant to skin, eyes and mucus membranes. Corrosive. Heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. Used as an oxidizer in propellants., Colorless gas with a sweet odor; [CAMEO] | |
| Record name | CHLORINE PENTAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorine pentafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13637-63-3 | |
| Record name | CHLORINE PENTAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorine fluoride (ClF5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorine pentafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorine pentafluoride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/chlorine-pentafluoride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Chlorine pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorine pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORINE PENTAFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RJ1HW01H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of chlorine pentafluoride?
A1: this compound has the molecular formula ClF5 and a molecular weight of 130.44 g/mol.
Q2: What is the molecular structure of this compound?
A2: this compound exists as a square pyramidal molecule. [, ]
Q3: What are the physical properties of this compound?
A3: this compound is a colorless gas at room temperature but condenses into a pale yellow liquid at -13.1 °C. It has a higher vapor pressure and a lower melting point compared to chlorine trifluoride (ClF3). [, ]
Q4: What spectroscopic techniques are used to study this compound?
A4: Researchers utilize various spectroscopic methods to analyze this compound, including infrared (IR) spectroscopy, Raman spectroscopy, microwave spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into its molecular structure, bonding, and interactions with other molecules. [, , , , ]
Q5: How does this compound behave under dynamic conditions with metals?
A5: Research on dynamic compatibility has explored factors like maximum velocity, adiabatic compression, liquid impact, flexing, vibration, and liquid phase shock waves. These studies help determine the suitability of materials for handling this compound in dynamic systems. []
Q6: What are the challenges of using this compound in attitude control systems (ACS)?
A6: this compound's reactive nature poses challenges for ACS valve design. Studies have investigated material compatibility and identified surface finish deterioration as a significant concern. Research focuses on finding suitable materials and designs to mitigate this issue. [, , ]
Q7: How does this compound affect valve sealing surfaces?
A7: Research indicates that this compound can cause significant surface finish deterioration in valve sealing and impact areas, more so than in non-sealing regions. This degradation mechanism is a crucial consideration for valve design and material selection. []
Q8: What are the main applications of this compound?
A8: this compound is primarily known for its potential use as a powerful oxidizer in rocket propulsion systems. Its high energy content makes it suitable for high-performance applications. [, , ]
Q9: How does this compound react with hydrazine in rocket combustors?
A9: Studies using mass spectrometry have analyzed the combustion products of hydrazine and this compound in rocket combustors. These studies provide insights into the reaction mechanism and identify products such as hydrogen fluoride (HF), hydrogen chloride (HCl), hydrogen gas (H2), nitrogen gas (N2), and ammonia (NH3). []
Q10: Can this compound be used for fluorination reactions?
A10: Yes, this compound can be employed as a fluorinating agent in certain chemical reactions, particularly in substitutive aromatic fluorination. []
Q11: What are the toxicological effects of this compound exposure?
A11: this compound is highly toxic, primarily targeting the respiratory system upon inhalation. Studies on various species have determined lethal concentration (LC50) values and revealed respiratory damage as the primary cause of mortality. [, ]
Q12: What are the environmental concerns associated with this compound?
A12: this compound's release into the environment raises concerns due to its toxicity and potential for acid rain formation. Research focuses on understanding its environmental fate, impact on ecosystems, and mitigation strategies. [, , ]
Q13: How is this compound handled and stored safely?
A13: Handling and storing this compound requires strict safety protocols due to its high reactivity and toxicity. Specialized equipment, personal protective gear, and rigorous procedures are essential to minimize risks. [, ]
Q14: What are the regulatory guidelines for this compound?
A14: Stringent regulations govern the use, handling, and disposal of this compound due to its hazardous nature. Compliance with these regulations is crucial to ensure safety and environmental protection. []
Q15: What is the role of computational chemistry in understanding this compound?
A15: Computational chemistry tools contribute significantly to studying this compound. Molecular modeling, simulations, and calculations provide insights into its structure, reactivity, and interactions with other molecules. []
Q16: What are the future research directions for this compound?
A16: Ongoing research on this compound encompasses exploring safer handling methods, understanding its environmental fate and impact, developing efficient disposal techniques, and investigating its potential in emerging applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


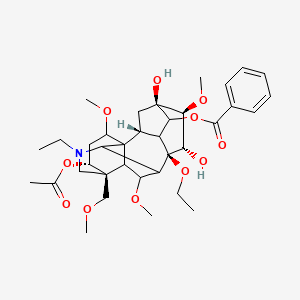
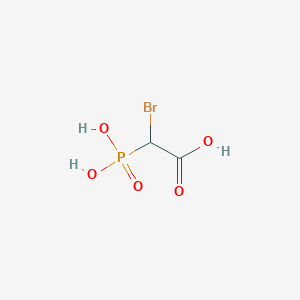
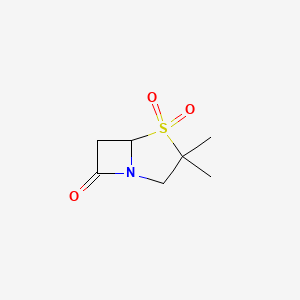
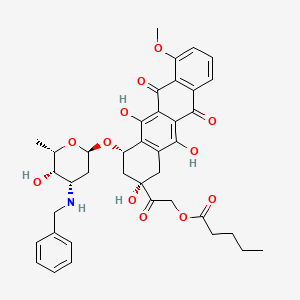
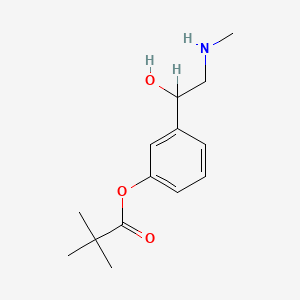
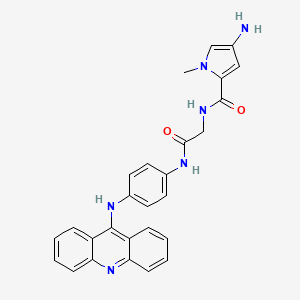
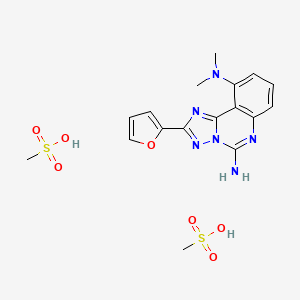

![3-({1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1194329.png)
